N-(4-Chlorophenyl)-N'-(4-methylphenyl)thioimidodicarbonic diamide
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Overview
Description
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide is an organic compound that features both chlorophenyl and methylphenyl groups attached to a thioimidodicarbonic diamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide typically involves the reaction of 4-chloroaniline and 4-methylaniline with carbon disulfide and a suitable base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis process, optimizing for yield and purity. This might involve continuous flow reactors and more efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals or as a component in materials science.
Mechanism of Action
The mechanism by which N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thiourea: Similar structure but with a thiourea core.
N-(4-Chlorophenyl)-N’-(4-methylphenyl)carbamide: Similar structure but with a carbamide core.
Uniqueness
N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
57633-42-8 |
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Molecular Formula |
C15H14ClN3S2 |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
1-carbamothioyl-1-(4-chlorophenyl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C15H14ClN3S2/c1-10-2-6-12(7-3-10)18-15(21)19(14(17)20)13-8-4-11(16)5-9-13/h2-9H,1H3,(H2,17,20)(H,18,21) |
InChI Key |
QEEQDALUCLNYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N(C2=CC=C(C=C2)Cl)C(=S)N |
Origin of Product |
United States |
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